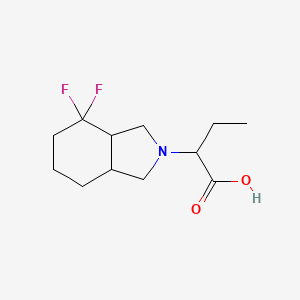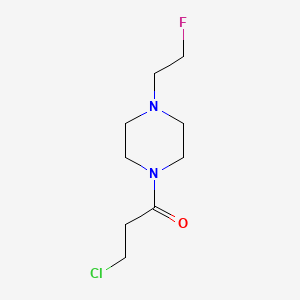![molecular formula C9H11N5O3 B1478874 5-(2-azidoacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2098134-44-0](/img/structure/B1478874.png)
5-(2-azidoacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Descripción general
Descripción
The compound “5-(2-azidoacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione” is a complex organic molecule. It contains a pyrrolo[3,4-c]pyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring . The “hexahydro” prefix indicates that this core structure is fully saturated, meaning it contains no double bonds or aromaticity. The molecule also contains an azidoacetyl functional group, which includes an azide (N3) and an acetyl (CH3CO) group.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione core with a 2-azidoacetyl group attached at the 5-position .Chemical Reactions Analysis
The azide group is known to be quite reactive and can participate in various chemical reactions, such as the Staudinger reaction or Click Chemistry . The dione could potentially undergo reactions typical of carbonyl groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the azide group could confer certain chemical reactivity, while the dione could affect the compound’s acidity .Aplicaciones Científicas De Investigación
Cancer Therapeutics
Fibroblast Growth Factor Receptor (FGFR) Inhibition: This compound can be modified to create derivatives that act as potent inhibitors of FGFR, which is crucial in cancer treatment. Abnormal activation of FGFR signaling pathways is associated with the progression of several cancers, including breast, lung, and prostate cancers . By inhibiting this pathway, these derivatives can reduce cancer cell proliferation and induce apoptosis.
Medicinal Chemistry
Lead Compound Development: The low molecular weight and structural flexibility of this compound make it an excellent candidate for lead compound development in medicinal chemistry. It can be synthesized with various R-substituted aldehydes to produce a range of compounds with potential therapeutic applications .
Chemical Biology
Signal Transduction Pathway Studies: The compound’s ability to affect FGFR signaling pathways makes it a valuable tool for studying signal transduction in cellular biology. Researchers can use it to investigate the physiological roles of the FGF–FGFR axis in organ development, cell proliferation, migration, angiogenesis, and more .
Biochemistry
Enzyme Inhibition: As a structural analog of pyrrolopyridine, this compound can be used to study enzyme inhibition. It can help in understanding the interaction between small molecules and enzymes, which is fundamental in the design of new drugs .
Pharmacology
Pharmacokinetic Modeling: The compound’s properties can be analyzed to understand its behavior within biological systems. This includes absorption, distribution, metabolism, and excretion (ADME) studies, which are critical for drug development .
Organic Synthesis
Synthetic Intermediate: This compound can serve as an intermediate in the synthesis of more complex molecules. Its reactive azido group allows for further functionalization, making it a versatile building block in organic synthesis .
Material Science
Smart Material Development: The azido group in the compound can be utilized to create smart materials that respond to external stimuli, such as light or heat, due to the potential for photochemical or thermal reactions .
Analytical Chemistry
Chromatographic Analysis: Due to its unique structure, this compound can be used as a standard or reference in chromatographic methods to help identify and quantify similar compounds in complex mixtures .
Mecanismo De Acción
The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . Moreover, activation of FGFR-dependent signaling pathways can facilitate cancer initiation, progression, and resistance to cancer therapy .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2-azidoacetyl)-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O3/c10-13-11-3-7(15)14-2-1-5-6(4-14)9(17)12-8(5)16/h5-6H,1-4H2,(H,12,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXOXFHXAMNBNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C(=O)NC2=O)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-azidoacetyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-one](/img/structure/B1478791.png)
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propanoic acid](/img/structure/B1478792.png)
![2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1478793.png)




![6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide](/img/structure/B1478804.png)
![Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone](/img/structure/B1478805.png)

![3-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propanoic acid](/img/structure/B1478811.png)
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butanoic acid](/img/structure/B1478812.png)
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)aniline](/img/structure/B1478813.png)
![4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)aniline](/img/structure/B1478814.png)